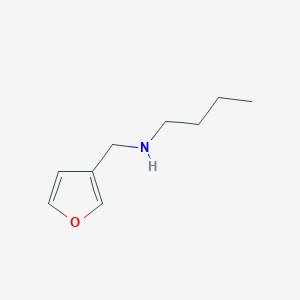

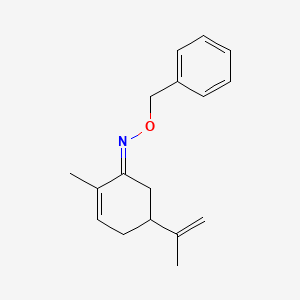

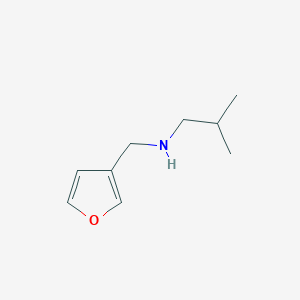

Butyl(furan-3-ylmethyl)amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of amines, in general, can involve various methods such as reduction of nitriles or amides, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, and more . Spectroscopy of amines can also provide valuable information in determining the structure of an unknown amine .Molecular Structure Analysis

Amines, including Butyl(furan-3-ylmethyl)amine, have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions . The nitrogen rule of mass spectrometry can be used to determine whether a compound has an odd or even number of nitrogen atoms in its structure .Chemical Reactions Analysis

Amines can act as weak organic bases . They can react with acids to form salts soluble in water . The reaction of amines with water can form substituted ammonium ions and hydroxide ions .Physical and Chemical Properties Analysis

Amines have the ability to act as weak organic bases . They can engage in hydrogen bonding with water . Amines of low molar mass are quite soluble in water .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Butyl(furan-3-ylmethyl)amine, a compound featuring a furan moiety linked to an amine through a butyl spacer, has seen its application explored in various domains of chemical synthesis and biological research. For instance, derivatives synthesized from the reaction of primary amines with specific furanone compounds have been tested for antinociceptive (pain-relieving) and antimicrobial activities. This research highlights the compound's potential in the development of new therapeutic agents with specific biological activities (Siutkina et al., 2019).

Antimicrobial and Anticancer Properties

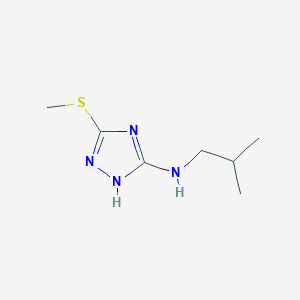

The structural modification of this compound derivatives has led to the discovery of compounds with significant antimicrobial and anticancer properties. For example, the synthetic transition from thiourea-based compounds to tetrazole derivatives resulted in new N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives. These derivatives exhibited noteworthy antibacterial and antimycobacterial activities, alongside noncytotoxic behavior against normal cell lines, marking them as promising candidates for drug development (Szulczyk et al., 2021).

Catalytic Activity Enhancement

Furthermore, the incorporation of this compound into catalytic systems has shown to enhance the catalytic activity in copper-catalyzed coupling reactions. The presence of furan-2-ylmethyl groups in ligands has been found to significantly improve the efficiency of N-arylation of anilines and secondary amines, showcasing the utility of such compounds in facilitating complex chemical transformations (Bhunia et al., 2017).

Advanced Materials Development

In the field of materials science, this compound derivatives have been employed in the synthesis of linear polyurethane bearing pendant furan groups. These materials have shown excellent thermal reversibility and healing properties, indicative of their potential application in the development of self-healing polymers and advanced composite materials (Du et al., 2014).

Zukünftige Richtungen

Wirkmechanismus

Mode of Action

The mode of action of Butyl(furan-3-ylmethyl)amine is currently unknown due to the lack of specific studies on this compound . .

Biochemical Pathways

Furan derivatives have been studied for their potential in biocatalytic and fermentative methods for the bioconversion of furans .

Pharmacokinetics

The pharmacokinetics of similar compounds, such as local anesthetics, have been studied . These studies could provide a basis for understanding the potential pharmacokinetic behavior of this compound.

Action Environment

It’s known that environmental factors can significantly influence the action of similar compounds .

Eigenschaften

IUPAC Name |

N-(furan-3-ylmethyl)butan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-2-3-5-10-7-9-4-6-11-8-9/h4,6,8,10H,2-3,5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BURNHSDLPJIFID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=COC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-amino-6-butanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B6341762.png)

![ethyl 4-amino-7,10,10-trimethyl-3-thiatricyclo[5.2.1.0,]deca-2(6),4-diene-5-carboxylate](/img/structure/B6341779.png)

![4-(4-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341787.png)

![4-Benzoyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341797.png)

![8-Benzyl-4-(4-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341806.png)

![3-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B6341810.png)